1-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a dichlorinated biphenyl moiety and an azetidine ring. Its structural complexity arises from the substitution pattern on the biphenyl group (3',4'-dichloro) and the azetidin-3-yl linkage to the piperidine core. Its synthesis likely involves coupling a dichlorobiphenyl carbonyl intermediate with an azetidine-piperidine scaffold, followed by carboxamide functionalization .
Properties
IUPAC Name |
1-[1-[4-(3,4-dichlorophenyl)benzoyl]azetidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O2/c23-19-6-5-17(11-20(19)24)14-1-3-16(4-2-14)22(29)27-12-18(13-27)26-9-7-15(8-10-26)21(25)28/h1-6,11,15,18H,7-10,12-13H2,(H2,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDGMJXRWAMRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the presence of a biphenyl moiety substituted with dichlorine, an azetidine ring, and a piperidine carboxamide. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅Cl₂N₃O |
| Molecular Weight | 322.2 g/mol |
| IUPAC Name | 1-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide |
Anticancer Activity
Research indicates that compounds similar to 1-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, studies on related biphenyl derivatives have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Inhibition of Kinases
The compound may act as an inhibitor of specific kinases involved in cancer progression. For example, studies have highlighted the role of GSK-3 (Glycogen Synthase Kinase 3) inhibition in mediating cellular responses to growth factors and stress signals. Inhibitors targeting GSK-3 have been linked to enhanced apoptosis in cancer cells .
The biological activity of the compound can be attributed to several mechanisms:
- Kinase Inhibition : By inhibiting kinases such as GSK-3, the compound may disrupt signaling pathways critical for tumor growth and survival.
- Apoptosis Induction : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, preventing cancer cells from dividing and proliferating.
Study on Biphenyl Derivatives
A study published in the Journal of Medicinal Chemistry examined various biphenyl derivatives for their anticancer activities. The findings indicated that modifications in the biphenyl structure significantly affected their potency against different cancer cell lines. The tested compounds demonstrated IC50 values ranging from nanomolar to micromolar concentrations against human cancer cell lines .
In Vitro Characterization
In vitro studies have characterized the pharmacological profile of similar compounds. For instance, a derivative with a closely related structure was shown to inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its role in modulating G-protein-coupled receptors (GPCRs), specifically GPR119, which is implicated in metabolic diseases such as diabetes.
- Mechanism of Action: It enhances insulin secretion and improves glucose tolerance, making it a candidate for treating Type II diabetes and related conditions such as hyperlipidemia and obesity.
- Case Study: In preclinical studies, compounds targeting GPR119 have shown significant reductions in blood glucose levels in diabetic animal models, indicating potential efficacy for human applications .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties.
- In Vitro Studies: The compound was tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. For instance, it showed an average growth inhibition rate of over 50% against several human tumor cell lines .
- Mechanism: The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a lead compound for further drug development .
Material Science
The unique chemical structure of the compound allows its use in material science applications.
- Polymer Development: It can be utilized as a building block for the synthesis of advanced polymers with specific mechanical and thermal properties.
- Coatings and Composites: Its chemical stability and reactivity make it suitable for developing coatings that require enhanced durability and resistance to environmental degradation .
Data Tables
| Application Area | Description | Example Outcomes |
|---|---|---|
| Pharmaceutical | Modulates GPR119 for diabetes treatment | Reduces blood glucose levels |
| Anticancer | Induces apoptosis in cancer cells | >50% growth inhibition in tumor lines |
| Material Science | Used in polymer synthesis and advanced coatings | Enhanced durability and resistance |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several synthesized analogs, primarily differing in substituents on the biphenyl group, azetidine/piperidine rings, and carboxamide side chains. Below is a detailed comparison based on synthesis, substituent effects, and pharmacological relevance (where available):
Key Observations:
Substituent Impact on Yield :
- Bulky or electron-withdrawing groups (e.g., trifluoropropyl in 2ag ) reduce yields (31%), while simpler amines (e.g., methoxyethyl in 2aj ) achieve high yields (91%) .
- Unsubstituted carboxamides (2ac ) also exhibit high yields (91%), suggesting steric hindrance or reactivity issues with complex side chains .
Structural Flexibility :
- The biphenyl dichloro substitution (3',4' vs. 3',5') in the target compound may alter binding affinity compared to analogs like 2aj or 2hb , which use 3',5'-dichloro configurations .
- The azetidine-3-yl linkage in the target compound introduces conformational rigidity compared to analogs with methylene bridges (e.g., 2aj ) .
Pharmacological Relevance () :
- Piperidine-4-carboxamides with substituted benzyl groups (e.g., Compound 9 ) show antiviral activity against SARS-CoV-2 (EC₅₀ values in nM range), though specific data for the target compound are lacking. Substituents like 3-ethoxy-4-hydroxybenzyl may enhance target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
